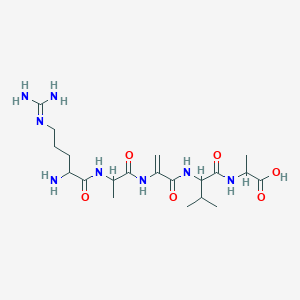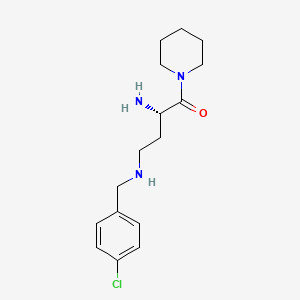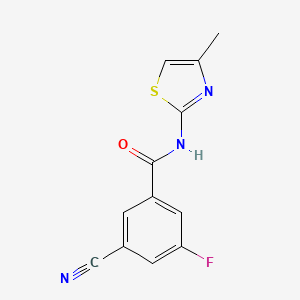
Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester is a synthetic peptide derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the tyrosine residue, which is also sulfated. This compound is often used in biochemical and pharmacological research due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (aspartic acid) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids, including tyrosine with a tert-butyloxycarbonyl group and a sulfation modification. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure high purity and quality .
化学反应分析
Types of Reactions
Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfated tyrosine residue can be oxidized under specific conditions.
Reduction: The peptide can be reduced to remove the sulfation group.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxidized peptide with modified tyrosine residue.
Reduction: Desulfated peptide.
Substitution: Peptide with free amine group on tyrosine.
科学研究应用
Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its potential role in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester involves its interaction with specific molecular targets. The sulfated tyrosine residue can mimic natural sulfated peptides, allowing it to bind to receptors and modulate signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
相似化合物的比较
Similar Compounds
Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-Phenylethyl Ester: Similar structure with norleucine residues instead of aminohexanoic acid.
Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2: Contains methionine residues and a primary amide function.
Uniqueness
Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester is unique due to its specific combination of amino acids and modifications, which confer distinct biochemical properties. Its sulfated tyrosine residue and Boc protecting group make it particularly useful in studying peptide-receptor interactions and developing peptide-based therapeutics .
属性
分子式 |
C51H67N7O15S |
|---|---|
分子量 |
1050.2 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C51H67N7O15S/c1-6-8-18-38(55-47(64)40(58-50(67)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(68,69)70)45(62)53-31-43(59)54-41(28-34-30-52-37-20-14-13-17-36(34)37)48(65)56-39(19-9-7-2)46(63)57-42(29-44(60)61)49(66)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,52H,6-9,18-19,25-29,31H2,1-5H3,(H,53,62)(H,54,59)(H,55,64)(H,56,65)(H,57,63)(H,58,67)(H,60,61)(H,68,69,70)/t38-,39-,40-,41-,42-/m0/s1 |
InChI 键 |
IOXMTWKALARBDR-FDXDWZSASA-N |
手性 SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)



![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)
![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)
![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)

![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B10772971.png)
![(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate](/img/structure/B10772973.png)

![N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10772984.png)

